molecular formula C17H22F2N4O4S2 B2376115 1-((2,5-difluorophenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1904288-94-3

1-((2,5-difluorophenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No. B2376115
CAS RN: 1904288-94-3
M. Wt: 448.5
InChI Key: XZQLSTLNWYBNJN-UHFFFAOYSA-N
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Description

1-((2,5-difluorophenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C17H22F2N4O4S2 and its molecular weight is 448.5. The purity is usually 95%.
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Scientific Research Applications

  • Multicomponent Synthesis Applications : A study by Banfi et al. (2007) discusses a two-step approach for the synthesis of diazepane systems, which includes a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method offers a highly efficient pathway to synthesize 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones, demonstrating the compound's utility in creating complex chemical structures (Banfi et al., 2007).

  • Cycloaddition Reactions for Synthesis : The work of Cruz Cruz et al. (2009) focuses on the 1,3-dipolar cycloaddition of diazoalkanes to create optically pure cyclopropanes. This process is facilitated significantly when using sulfonyl pyrazolines, highlighting the role of compounds like 1-((2,5-difluorophenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane in synthesizing new molecular structures (Cruz Cruz et al., 2009).

  • Human Chymase Inhibition : Tanaka et al. (2007) have identified a series of 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones as potent inhibitors of human chymase, an enzyme implicated in various physiological processes. This finding suggests potential medicinal applications for the compound in treating diseases where chymase plays a role (Tanaka et al., 2007).

  • Reactivity Studies : Research by Plancquaert et al. (1996) on derivatives of trifluoropropene demonstrates the reactivity of such compounds in 1,3-dipolar cycloadditions. These reactions are key in synthesizing various structures like pyrazolines and cyclopropanes, indicating the importance of compounds like 1-((2,5-difluorophenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane in organic synthesis (Plancquaert et al., 1996).

properties

IUPAC Name

1-(2,5-difluorophenyl)sulfonyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N4O4S2/c1-12-17(13(2)21(3)20-12)29(26,27)23-8-4-7-22(9-10-23)28(24,25)16-11-14(18)5-6-15(16)19/h5-6,11H,4,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQLSTLNWYBNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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